molecular formula C14H15FN4OS B2512200 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105190-69-9

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2512200
CAS No.: 1105190-69-9
M. Wt: 306.36
InChI Key: MLGITYZKNFQOAM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted at position 3 with an amino group.

Properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-10-3-1-9(2-4-10)5-17-13(20)6-19-14(16)11-7-21-8-12(11)18-19/h1-4H,5-8,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGITYZKNFQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,4-c]pyrazole derivatives and 4-fluorobenzylamine. The key steps in the synthesis may involve:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Amination: Introduction of the amino group at the 3-position of the thieno[3,4-c]pyrazole ring.

    Acylation: The acetamide moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 4-fluorobenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with key biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Systems
  • Target Compound: Thieno[3,4-c]pyrazole core with an amino group at position 3.
  • Analog 1: Compounds in (e.g., 5e, 5j) feature a 1,3,4-thiadiazole core instead of thienopyrazole. These retain the acetamide linker but lack the fused thiophene system .
  • Analog 2: The compound in (2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide) shares the thienopyrazole core but includes a sulfone group (5,5-dioxido) and dual 4-fluorophenyl substituents, differing in substitution patterns .
  • Analog 3 : describes a derivative with a 4-methoxybenzyl group instead of 4-fluorobenzyl, highlighting the impact of electron-donating vs. electron-withdrawing substituents .
Substituent Effects
  • Amino Group: The 3-amino substituent in the target compound may facilitate hydrogen bonding, contrasting with methylthio or benzylthio groups in derivatives (e.g., 5h, 5j) .

Physicochemical Properties

Melting Points and Yields
Compound ID/Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Thieno[3,4-c]pyrazole 3-amino, 4-fluorobenzyl Not reported Not reported
5j () 1,3,4-Thiadiazole 4-chlorobenzylthio, isopropylphenoxy 138–140 82
Compound Thieno[3,4-c]pyrazole 4-fluorophenyl, sulfone group Not reported Not reported
5h () 1,3,4-Thiadiazole benzylthio, isopropylphenoxy 133–135 88

Note: The target compound’s melting point is unreported in the evidence, but analogs with similar substituents (e.g., 4-fluorobenzyl) in and exhibit melting points in the 130–140°C range, suggesting comparable crystallinity .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The 3-amino group and acetamide linker likely form N–H···O/N hydrogen bonds, similar to N-substituted acetamides in , which exhibit R₂²(8) dimeric motifs via N–H···N interactions .
  • Analog Comparison: highlights the role of hydrogen bonding in molecular aggregation. The sulfone group in ’s compound may introduce stronger dipole interactions compared to the amino group in the target compound .

Biological Activity

The compound 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide is a member of the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C15H18FN3OS
  • Molecular Weight: 318.4 g/mol
  • CAS Number: 1105190-63-3

This compound primarily acts as an inhibitor of histone deacetylase (HDAC), specifically targeting HDAC3. By inhibiting HDAC3, it alters gene expression profiles, which can lead to various biological effects including anti-inflammatory and anticancer activities .

1. Anticancer Activity

Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cell lines with IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation .

3. Antioxidant Properties

In a study involving Nile fish exposed to toxic agents, thienopyrazole compounds demonstrated antioxidant activity by protecting erythrocytes from oxidative stress. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds .

Research Findings and Case Studies

StudyFindings
Bindi et al. (2015)Reported thienopyrazoles as potent inhibitors of aurora kinase with implications in cancer treatment.
Recent Advancements in Drug Design (2022)Highlighted the effectiveness of pyrazole derivatives as anti-inflammatory agents with IC50 values indicating strong activity against various targets .
Erythrocyte Protection StudyShowed that treatment with thienopyrazole compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxins .

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